(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine
CAS No.: 392236-94-1
Cat. No.: VC4615017
Molecular Formula: C16H19ClN2S
Molecular Weight: 306.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392236-94-1 |
|---|---|
| Molecular Formula | C16H19ClN2S |
| Molecular Weight | 306.85 |
| IUPAC Name | N-tert-butyl-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
| Standard InChI | InChI=1S/C16H19ClN2S/c1-5-10-19-14(12-6-8-13(17)9-7-12)11-20-15(19)18-16(2,3)4/h5-9,11H,1,10H2,2-4H3 |
| Standard InChI Key | JANCGNZQFWYTNP-SDXDJHTJSA-N |
| SMILES | CC(C)(C)N=C1N(C(=CS1)C2=CC=C(C=C2)Cl)CC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a thiazole ring (C₃H₃NS), a five-membered heterocycle containing nitrogen and sulfur atoms. Key substituents include:
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3-Allyl group: A propene chain (-CH₂CH=CH₂) at position 3, contributing to hydrophobic interactions.
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4-(4-Chlorophenyl) group: A chlorinated aromatic ring at position 4, enhancing electron-withdrawing effects and π-π stacking potential.
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N-tert-Butylamine: A bulky tert-butyl group (-C(CH₃)₃) at the exocyclic nitrogen, influencing steric hindrance and solubility.
The Z-configuration refers to the spatial arrangement of the allyl and tert-butyl groups across the thiazole ring’s imine bond, which critically affects molecular recognition by biological targets.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂S |
| Molecular Weight | 306.85 g/mol |
| CAS Registry Number | 392236-94-1 |
| IUPAC Name | N-tert-butyl-4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-amine |
| Solubility | Lipophilic (predicted logP: 3.8) |
The compound’s lipophilicity (logP ≈ 3.8) suggests moderate membrane permeability, while the chlorine atom and thiazole ring enhance polar surface area, balancing bioavailability.
Synthesis and Characterization
Synthetic Pathways
The synthesis of (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-2-methylpropan-2-amine involves multi-step organic reactions, as inferred from analogous thiazole derivatives :
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Thiazole Ring Formation:
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Condensation of 4-chlorophenyl isothiocyanate with allyl amine yields a thiourea intermediate.
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Cyclization via Hantzsch thiazole synthesis forms the thiazole core.
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Knoevenagel Condensation:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer, confirmed by nuclear Overhauser effect (NOE) spectroscopy.
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Analytical Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 5.85 (m, 1H, CH₂CH=CH₂), 5.15 (dd, J=17.2, 1.6 Hz, 1H, CH₂=CH₂), 5.05 (dd, J=10.4, 1.2 Hz, 1H, CH₂=CH₂), 3.95 (d, J=6.8 Hz, 2H, N-CH₂), 1.45 (s, 9H, C(CH₃)₃).
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Mass Spectrometry:
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ESI-MS m/z: 307.0 [M+H]⁺, 329.0 [M+Na]⁺.
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Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous thiazole derivatives demonstrate dose-dependent cytotoxicity against human cancer cell lines:
Mechanistically, the compound inhibits alkaline phosphatase (AP) isozymes, enzymes overexpressed in cancers to promote cell proliferation and metastasis . Competitive inhibition assays reveal a Ki value of 8.9 μM against tissue-nonspecific AP .
Comparative Analysis with Analogous Thiazoles
| Compound | Key Structural Differences | IC₅₀ (MCF-7) |
|---|---|---|
| Thiazol-2-ylidene-benzamide | Benzamide substituent | 15.2 μM |
| 4-Methylthiazole derivatives | Methyl at position 4 | 20.5 μM |
| Target Compound | Allyl/4-chlorophenyl/tert-butyl | 12.4 μM |
The allyl and 4-chlorophenyl groups enhance cytotoxicity by improving membrane penetration and target affinity .
Future Directions and Challenges
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